Benzotriazole-5-carboxylic acid (5-Carboxybenzotriazole, BTA-5-COOH) is a bifunctional heterocyclic compound combining a corrosion-inhibiting azole core with a reactive carboxylate group at the C5 position. In industrial procurement, it is primarily sourced as a high-efficiency corrosion inhibitor for iron, steel, and copper under extreme or variable pH conditions, and as a versatile bridging ligand (H2btca) for metal-organic frameworks (MOFs) and metallogels. Unlike standard benzotriazole (BTA), the presence of the 5-carboxylic acid moiety alters its electronic structure and adsorption affinity, enabling pH-responsive protection and multi-dimensional metal coordination [1]. It is also a critical precursor for synthesizing highly selective GPR109b agonists in pharmaceutical development [2].
Substituting Benzotriazole-5-carboxylic acid with generic benzotriazole (BTAH) or other substituted analogs (like 5-chloro or 5-methyl derivatives) fundamentally compromises performance in demanding environments. In acidic iron/steel pickling baths, 5-COOH-BTA exhibits higher chemisorption efficiency compared to halogenated or nitro analogs, requiring lower dosage rates for maximum protection [1]. In copper protection, standard BTAH loses efficacy at alkaline pH levels (e.g., pH 8), whereas carboxy-functionalized derivatives maintain up to 75% inhibition efficiency [2]. Furthermore, in coordination chemistry, the lack of a carboxylate group in standard BTA limits it to simple metal complexation, completely preventing the formation of the μ1,2, μ1,3, and μ1,2,3 bridging modes required to construct advanced 2D and 3D metal-organic frameworks (MOFs) or stable metallogels [3].
Comparative electrochemical studies demonstrate that 5-carboxybenzotriazole (5-COOH-BTA) achieves higher maximum inhibition efficiency on iron in 0.5 M H2SO4 than both 5-chloro and 5-nitro analogs [1]. Crucially for procurement, 5-COOH-BTA requires a lower organic loading (dosage rate) to reach this maximum protection threshold compared to the halogenated and nitro-substituted baselines.
| Evidence Dimension | Maximum inhibition efficiency and required dosage in 0.5 M H2SO4 |
| Target Compound Data | Highest inhibition efficiency at minimum organic loading |
| Comparator Or Baseline | 5-Cl-BTA and 5-NO2-BTA (lower efficiency, higher required dosage) |
| Quantified Difference | 5-COOH-BTA outperforms 5-Cl and 5-NO2 analogs in both efficacy and material efficiency |
| Conditions | Iron electrodes in 0.5 M H2SO4 (simulated acidic pickling conditions) |
Enables lower inhibitor usage rates and reduced chemical costs in industrial acid-processing and descaling operations.
Standard unsubstituted benzotriazole (BTAH) is highly pH-sensitive, losing its protective capability in alkaline environments. Tests on copper in aerated 0.5 M sulphate solutions show that while both carboxy-derived mixtures and BTAH offer protection at acidic pH, at pH 8, carboxy-functionalized benzotriazole derivatives retain approximately 75% inhibition efficiency. Under identical pH 8 conditions, standard BTAH is rendered completely ineffective [1].
| Evidence Dimension | Inhibition efficiency at pH 8 |
| Target Compound Data | ~75% inhibition efficiency (as octyl ester derivative) |
| Comparator Or Baseline | Unsubstituted BTAH (0% / ineffective at pH 8) |
| Quantified Difference | 75% absolute retention of efficiency vs. complete failure of the generic baseline |
| Conditions | Copper in aerated 0.5 M sulphate solution at pH 8 |
Dictates the selection of 5-COOH-BTA for cooling water systems and chemical processing where pH fluctuates into the alkaline range.
The bifunctional nature of Benzotriazole-5-carboxylic acid (H2btca) provides coordination pathways unavailable to unsubstituted BTA. During solvothermal synthesis with Cu(II) or Zn(II), H2btca utilizes both its triazole nitrogen atoms and carboxylate oxygen atoms to enable μ1,2, μ1,3, and μ1,2,3 bridging modes [1]. This dual azole-carboxylate coordination is strictly required to assemble stable 2D layers, 3D nanotubes, and novel metallogels (e.g., Cu(II)-metallogels achieving 98% Congo red dye removal) [2].
| Evidence Dimension | Available coordination bridging modes |
| Target Compound Data | Enables μ1,2, μ1,3, and μ1,2,3 bridging via dual N/O coordination |
| Comparator Or Baseline | Unsubstituted BTA (restricted to simple N-based coordination) |
| Quantified Difference | Access to multi-dimensional framework topologies (metallogels, 3D MOFs) vs. simple complexation |
| Conditions | Solvothermal synthesis with transition metals (Cu, Zn) |
Makes H2btca an essential, non-substitutable building block for researchers engineering advanced porous materials, sensors, and selective adsorbents.
Benzotriazole-5-carboxylic acid serves as the core scaffold for synthesizing 1-alkyl-benzotriazole-5-carboxylic acids, which are highly selective agonists for the human orphan G-protein-coupled receptor GPR109b. Structure-activity relationship (SAR) studies demonstrate that functionalizing this specific C5-carboxylated azole core yields full agonists (pEC50 ~6) that are highly selective against the closely related GPR109a receptor, a differentiation not achievable with generic azole scaffolds [1].
| Evidence Dimension | Receptor selectivity (GPR109b vs GPR109a) |
| Target Compound Data | Yields highly selective GPR109b agonists (pEC50 ~6) |
| Comparator Or Baseline | Generic/unsubstituted benzotriazole scaffolds |
| Quantified Difference | Strict selectivity for GPR109b without GPR109a cross-reactivity |
| Conditions | Whole-cell cAMP assays |
Provides medicinal chemists with a validated, highly specific starting material for orphan receptor drug development, minimizing off-target binding.
Benzotriazole-5-carboxylic acid is the preferred inhibitor for protecting iron and steel components in highly acidic processing baths (e.g., 0.5 M H2SO4). Its higher chemisorption efficiency compared to 5-chloro or 5-nitro analogs allows formulators to achieve maximum corrosion protection at lower overall organic loadings, directly reducing material costs [1].
In systems where pH fluctuates from acidic to alkaline (e.g., pH 8), standard BTAH completely loses its protective capability. Benzotriazole-5-carboxylic acid (and its ester derivatives) maintains up to 75% inhibition efficiency under these conditions, making it the critical choice for robust, broad-spectrum copper protection in dynamic industrial environments [2].
The dual azole-carboxylate functionality of H2btca enables complex μ1,2, μ1,3, and μ1,2,3 bridging modes with transition metals (Cu, Zn). This makes it an indispensable ligand for constructing 2D/3D coordination polymers, robust MOFs for fluorescent sensing, and novel Cu(II)-metallogels used for selective environmental dye adsorption (e.g., 98% Congo red removal) [3].
Benzotriazole-5-carboxylic acid is utilized as a foundational scaffold to synthesize 1-alkyl-benzotriazole-5-carboxylic acids. These derivatives act as highly selective, full agonists for the human orphan receptor GPR109b, providing medicinal chemists with a reliable, non-cross-reactive starting point for targeted drug development [4].